molecular formula C16H13ClFN5O2 B2873785 N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1421497-41-7

N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2873785
CAS No.: 1421497-41-7
M. Wt: 361.76
InChI Key: MVMOMOZFEWCXSN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C16H13ClFN5O2 and its molecular weight is 361.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Sunder and Maleraju (2013) describes the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide, indicating their significant anti-inflammatory activities, with some compounds showing more pronounced effects than others (K. Sunder & Jayapal Maleraju, 2013).

Neuroinflammation Imaging

  • Damont et al. (2015) synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidines for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. The study revealed subnanomolar affinity for TSPO, comparable to that of known compounds, highlighting the potential of these derivatives in positron emission tomography (PET) imaging of neuroinflammation (Annelaure Damont et al., 2015).

  • Another study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of pyrazolo[1,5-a]pyrimidineacetamides in the development of imaging agents for neuroinflammatory processes (F. Dollé et al., 2008).

Antitumor Activity

  • Research on pyrazolo[3,4-d]pyrimidine derivatives has shown mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with specific compounds identified as the most active, illustrating the potential of these derivatives in cancer treatment (A. El-Morsy et al., 2017).

Antioxidant and Coordination Complexes

  • The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) has been explored, demonstrating significant antioxidant activity. These findings suggest the applicability of such compounds in the development of new antioxidant agents and in the study of their interactions with metal ions (K. Chkirate et al., 2019).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O2/c1-10-20-14(23-6-2-5-19-23)8-16(21-10)25-9-15(24)22-11-3-4-13(18)12(17)7-11/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOMOZFEWCXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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